1-ethyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole
Description
Properties
IUPAC Name |
1-ethyl-3-thiophen-3-yl-4,5,6,7-tetrahydroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-2-15-12-6-4-3-5-11(12)13(14-15)10-7-8-16-9-10/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNVZPFQGAKGQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CCCC2)C(=N1)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene derivatives, a key structural component of this compound, are known to interact with a variety of biological targets due to their versatile nature.
Mode of Action
It’s worth noting that thiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes.
Biological Activity
1-Ethyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure
The compound has the following chemical structure:
- Chemical Formula : C12H14N2S
- CAS Number : 2097954-40-8
Synthesis
Synthesis of this compound typically involves multi-step organic reactions. The process often includes the formation of the indazole ring and subsequent ethylation and thiophene incorporation. Specific methodologies can vary based on desired purity and yield.
Biological Activity
The biological activity of this compound has been investigated in various studies:
Anticancer Activity
Research indicates that derivatives of indazole compounds exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related indazole compounds can inhibit cell proliferation in various cancer cell lines such as HL60 and HCT116 with IC50 values in the nanomolar range. This suggests potential for this compound as an anticancer agent .
Antimicrobial Properties
Indazoles have been noted for their antimicrobial activity against a range of pathogens. Preliminary findings suggest that compounds with similar structures possess effective antibacterial properties against Gram-positive and Gram-negative bacteria .
The proposed mechanisms for the biological activity include:
- Inhibition of Kinases : Indazole derivatives have been reported to inhibit kinases involved in cancer progression. The selectivity towards certain kinases may contribute to reduced side effects compared to conventional chemotherapeutics .
Case Studies
Several studies highlight the pharmacological potential of indazole derivatives:
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents at the N-1 and C-3 positions, impacting solubility, electronic properties, and biological activity (Table 1).
Table 1: Structural and Physicochemical Comparison
*Calculated from formula C₁₃H₁₆N₂S. †Based on 2XX7 ligand descriptor. ‡From CAS 160850-80-6.
Key Observations :
- Electronic Effects : The thiophen-3-yl group in the target compound provides moderate electron-donating properties compared to the electron-withdrawing trifluoromethyl group in 2XX7 ligands, which enhances binding to the GluA2 receptor’s hydrophobic pocket .
- Solubility : The carboxylic acid derivative (CAS 160850-80-6) exhibits higher aqueous solubility due to its ionizable group, contrasting with the hydrophobic isopropyl analog (3-isopropyl-4,5,6,7-tetrahydro-1H-indazole) .
A. Corrosion Inhibition :
- HMP (7-isopropyl-4-methyl-tetrahydroindazole) and PMP (1-phenyl analog) demonstrate temperature-dependent inhibition efficiency in HCl, attributed to adsorption via Langmuir isotherm models. Their bulky substituents enhance surface coverage on mild steel .
- Target Compound : The thiophene moiety may improve adsorption via sulfur-metal interactions, though experimental data are lacking.
B. Medicinal Chemistry :
- GluA2 Receptor Modulation: Trifluoromethyl-substituted indazoles (e.g., 2XX7 ligand) show nanomolar affinity for AMPA receptors, driven by hydrophobic interactions with the CF₃ group .
- Antifungal Activity : Tetrazole-substituted indazoles (e.g., 1.55) leverage bioisosteric replacement of carboxylic acids for improved membrane permeability .
Theoretical and Computational Insights
- DFT Studies : HMP and PMP’s corrosion inhibition correlates with frontier molecular orbital (FMO) energies; electron-donating groups lower energy gaps, enhancing adsorption .
Preparation Methods
Key Reaction Types:
- Hydrazine treatment of cyclic ketones or derivatives : This step forms hydrazones or hydrazine adducts, which upon cyclization yield tetrahydroindazoles.
- Cyclization via diazotization or palladium-catalyzed reactions : These methods facilitate ring closure and functionalization at specific positions of the indazole core.
- Substitution at N-1 and C-3 positions : Introduction of ethyl and thiophen-3-yl groups respectively is achieved through selective alkylation and cross-coupling reactions.
Specific Preparation of 1-Ethyl-3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole
Starting Materials and Initial Steps
- Hydrazine hydrate is reacted with a suitable cyclic ketone derivative (such as cyclohexanone or substituted cyclohexanones) to form the hydrazone intermediate.
- The cyclic ketone is often substituted or functionalized to allow further elaboration at the 3-position.
Formation of the Tetrahydroindazole Core
- The hydrazone intermediate undergoes intramolecular cyclization under acidic or catalytic conditions to form the 4,5,6,7-tetrahydro-1H-indazole ring.
- This step can be facilitated by heating or by using catalysts such as palladium complexes, which promote C–N bond formation.
Introduction of the 1-Ethyl Group
- The N-1 position of the indazole ring is alkylated with an ethyl group, commonly using ethyl halides (e.g., ethyl bromide) under basic conditions.
- This alkylation is selective for the nitrogen atom and typically proceeds with good yields.
Representative Reaction Scheme (Simplified)
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydrazine hydrate + substituted cyclohexanone → Hydrazone intermediate | MeOH, acidic or neutral, room temp to reflux | 70–90 | Formation of hydrazone confirmed by IR and NMR |
| 2 | Cyclization of hydrazone to tetrahydroindazole | Acidic catalyst or Pd-catalyst, heating | 60–85 | Ring closure step |
| 3 | N-1 ethylation | Ethyl bromide, base (e.g., K2CO3), solvent (DMF) | 75–90 | Selective alkylation of N-1 |
| 4 | Introduction of thiophen-3-yl at C-3 | Suzuki coupling with 3-thiophenylboronic acid, Pd catalyst, base | 65–85 | Cross-coupling to install thiophene ring |
Analytical Characterization Supporting Preparation
- IR Spectroscopy : Characteristic NH stretching (~3400 cm⁻¹), C–H stretching (2900–3000 cm⁻¹), and aromatic/heteroaromatic ring vibrations.
- NMR Spectroscopy :
- ^1H NMR shows signals for ethyl group (triplet and quartet), tetrahydro ring protons (multiplets), and thiophene protons (aromatic region).
- ^13C NMR confirms carbons of the tetrahydroindazole and thiophene rings.
- Mass Spectrometry : Molecular ion peak consistent with molecular weight of this compound.
- Melting Point and Purity : Typical melting points range depending on substituents, with purity confirmed by TLC and HPLC.
Research Findings and Optimization Notes
- The yields of each step vary depending on the substituents on the cyclohexanone and the thiophene ring.
- Palladium-catalyzed cross-coupling reactions for thiophene introduction are highly efficient and allow for mild reaction conditions.
- Alkylation at N-1 is best performed under anhydrous conditions to prevent side reactions.
- Cyclization efficiency is influenced by the electronic nature of substituents on the hydrazone intermediate.
- Microwave-assisted synthesis has been reported to improve reaction times and yields for similar tetrahydroindazole derivatives.
Summary Table of Preparation Methods
| Preparation Step | Method | Key Reagents | Conditions | Yield Range | Comments |
|---|---|---|---|---|---|
| Hydrazone formation | Reaction of hydrazine hydrate with cyclic ketone | Hydrazine hydrate, cyclohexanone derivatives | MeOH, acidic or neutral, RT to reflux | 70–90% | Monitored by TLC |
| Cyclization to tetrahydroindazole | Acid or Pd-catalyzed ring closure | Acid catalyst or Pd catalyst | Heating, 60–120°C | 60–85% | Critical for ring formation |
| N-1 ethylation | Alkylation with ethyl halide | Ethyl bromide, base (K2CO3) | DMF, RT to reflux | 75–90% | Selective N-alkylation |
| C-3 thiophene substitution | Pd-catalyzed Suzuki coupling | 3-thiophenylboronic acid, Pd catalyst | Base, inert atmosphere, 80–100°C | 65–85% | Efficient cross-coupling |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
